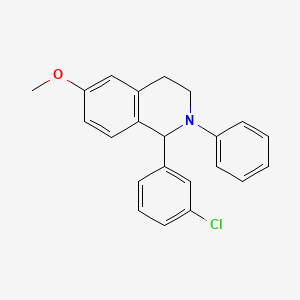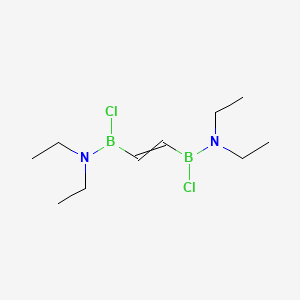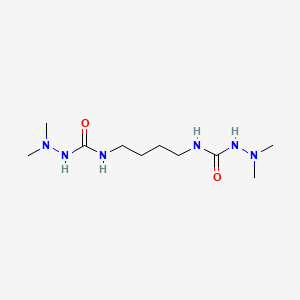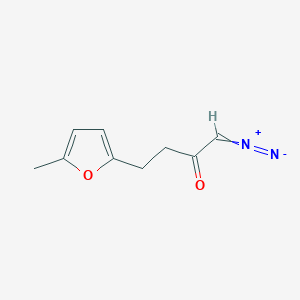![molecular formula C32H42O B14327518 4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl CAS No. 103481-38-5](/img/structure/B14327518.png)
4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups that may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl typically involves several steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.
Introduction of the 2-Methylbutyl group: This can be done via Friedel-Crafts alkylation using 2-methylbutyl chloride and an aluminum chloride catalyst.
Attachment of the 4-octylphenoxy group: This step may involve etherification using 4-octylphenol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the aromatic rings or the functional groups, potentially leading to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound with two benzene rings.
4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxyl groups.
4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms.
Uniqueness
4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is unique due to its specific functional groups, which may impart distinct chemical and physical properties compared to other biphenyl derivatives
Propiedades
Número CAS |
103481-38-5 |
|---|---|
Fórmula molecular |
C32H42O |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
1-[4-(2-methylbutyl)phenyl]-4-[(4-octylphenoxy)methyl]benzene |
InChI |
InChI=1S/C32H42O/c1-4-6-7-8-9-10-11-27-16-22-32(23-17-27)33-25-29-14-20-31(21-15-29)30-18-12-28(13-19-30)24-26(3)5-2/h12-23,26H,4-11,24-25H2,1-3H3 |
Clave InChI |
YMRGDLJQLOAVLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)CC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


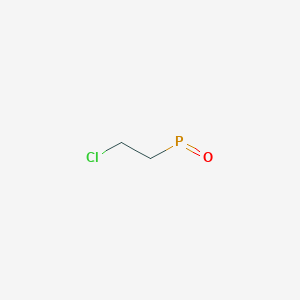
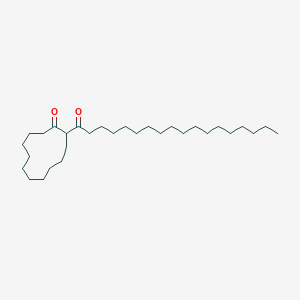
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)


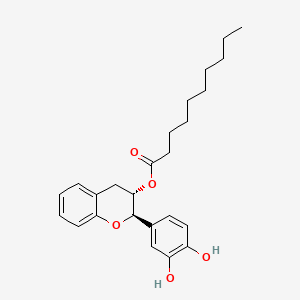
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
